5-(1-chloroethyl)-1-cyclohexyl-1H-1,2,3,4-tetrazole
Overview
Description
The compound is a derivative of tetrazole, which is a class of heterocyclic compounds containing a 5-membered ring of four nitrogen atoms and one carbon atom . Tetrazoles are known for their energetic properties and are used in various fields such as pharmaceuticals, agrochemicals, and explosives .
Synthesis Analysis
While specific synthesis methods for “5-(1-chloroethyl)-1-cyclohexyl-1H-1,2,3,4-tetrazole” are not available, tetrazoles are generally synthesized through the reaction of azides with nitriles, a process known as the Huisgen cycloaddition .Molecular Structure Analysis
The molecular structure of a similar compound, “5-(1-chloroethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole”, indicates that it has a molecular weight of 172.62 .Chemical Reactions Analysis
The chemical reactions of tetrazoles are diverse due to the high reactivity of the tetrazole ring. They can undergo reactions such as nucleophilic substitution, and their reactivity can be influenced by factors such as temperature and the presence of other functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, “Ethyl chloroformate”, a related compound, is a colorless, corrosive, and highly toxic liquid .Scientific Research Applications
Antitumor Applications
Tetrazole derivatives have been studied for their potential antitumor properties. For example, some tetrazole compounds have shown curative activity against certain types of leukemia, potentially acting as prodrug modifications to form active agents in vivo. These findings indicate a possible application of tetrazole derivatives, including 5-(1-chloroethyl)-1-cyclohexyl-1H-1,2,3,4-tetrazole, in developing novel antitumor agents (Stevens et al., 1984).
Crystal Structure Analysis
Tetrazole derivatives have also been characterized through crystal structure analysis to understand their molecular configurations, which is crucial for designing drugs with specific target interactions. Such studies provide foundational knowledge for applying tetrazole derivatives in pharmaceuticals by elucidating their structural properties (Al-Hourani et al., 2015).
Synthesis of Drug Intermediates
Research on tetrazole compounds includes their synthesis as intermediates for drugs acting as platelet aggregation inhibitors. This highlights the role of such compounds in synthesizing medication that could prevent blood clots, indicating a potential application area for this compound in cardiovascular drug development (Jia-Jun Yi, 2003).
Medicinal Chemistry and Bioisosteres
Tetrazoles are extensively used in medicinal chemistry as bioisosteric replacements for carboxylic acids due to their similar acidities but higher stability and lipophilicity. This application is significant for drug design, suggesting that this compound could potentially be utilized in creating more stable and effective pharmaceuticals (Mittal & Awasthi, 2019).
Heterocyclic Compound Studies
The study of heterocyclic compounds with three hetero-atoms in the ring, including tetrazoles, provides insights into their synthesis and reactions. This foundational knowledge supports the exploration of tetrazole derivatives in various scientific applications, from pharmaceuticals to materials science (Sainsbury, 1964).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(1-chloroethyl)-1-cyclohexyltetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN4/c1-7(10)9-11-12-13-14(9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQLJHYIBQAAOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=NN1C2CCCCC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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